
5-Bromoquinolin-8-amine: A Scaffolding Guide
to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromoquinolin-8-amine

Cat. No.: B1269898 Get Quote

Abstract
5-Bromoquinolin-8-amine, a halogenated derivative of the versatile 8-aminoquinoline

scaffold, stands as a pivotal starting material for a multitude of research endeavors. Its unique

electronic properties and strategically positioned functional groups—a reactive bromine atom

and a chelating amino group—offer a rich playground for synthetic chemists, medicinal

chemists, and material scientists. This technical guide provides an in-depth exploration of the

untapped research potential of 5-Bromoquinolin-8-amine. We will delve into its burgeoning

role in medicinal chemistry as a precursor for novel therapeutic agents, its utility in coordination

chemistry for the design of functional metal complexes, and its versatility as a building block in

advanced organic synthesis. This document serves as a comprehensive resource for

researchers, scientists, and drug development professionals, aiming to inspire and guide future

investigations into this promising molecule.

Introduction: The Quinoline Core and the Promise of
5-Bromoquinolin-8-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of

numerous natural and synthetic compounds with a broad spectrum of biological activities.[1]

From the historical antimalarial drug quinine to modern anticancer agents, the quinoline moiety

has consistently proven to be a valuable pharmacophore. 5-Bromoquinolin-8-amine (Figure

1) emerges as a particularly interesting derivative. The presence of a bromine atom at the 5-

position provides a handle for a variety of cross-coupling reactions, allowing for the introduction
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of diverse substituents to modulate biological activity and physicochemical properties.[2]

Simultaneously, the 8-amino group, in conjunction with the quinoline nitrogen, forms a potent

bidentate chelation site for a wide array of metal ions.[3][4] This dual functionality makes 5-
Bromoquinolin-8-amine a highly versatile platform for the development of new chemical

entities.

Figure 1: Chemical Structure of 5-Bromoquinolin-8-amine

Property Value Reference

CAS Number 53472-18-7 [5]

Molecular Formula C₉H₇BrN₂ [5]

Molecular Weight 223.07 g/mol [5]

Appearance Off-white to yellow powder -

Melting Point 109-110 °C -

Potential Research Area 1: Medicinal Chemistry and
Drug Discovery
The inherent biological activity of the quinoline nucleus makes 5-Bromoquinolin-8-amine a

prime candidate for derivatization in drug discovery programs. The following subsections

outline key therapeutic areas where this scaffold holds significant promise.

Anticancer Agent Development
Quinoline derivatives have a well-documented history as anticancer agents, acting through

various mechanisms including DNA intercalation, inhibition of topoisomerase enzymes, and

modulation of key signaling pathways.[6] The bromo- and amino- functionalities on 5-
Bromoquinolin-8-amine offer multiple avenues for creating libraries of novel anticancer

compounds.

2.1.1. Mechanism of Action & Signaling Pathways
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Research has shown that quinoline-based compounds can exert their anticancer effects by

targeting several critical cellular processes. A logical workflow for investigating the anticancer

potential of new 5-Bromoquinolin-8-amine derivatives would involve a tiered screening

approach.

Initial Screening

Mechanism of Action Studies

In vivo Validation

Synthesis of 5-Bromoquinolin-8-amine Derivatives

In vitro Cytotoxicity Screening
(e.g., MTT/XTT assay on cancer cell lines)

Topoisomerase Inhibition Assay

For active compounds

Kinase Inhibition Profiling
(e.g., Pim-1, Src, VEGFR)

For active compounds

DNA Intercalation Studies
(e.g., UV-Vis, Fluorescence)

For active compounds

Apoptosis Induction Analysis
(e.g., Annexin V/PI staining)

For active compounds

Xenograft Mouse Models

For promising candidates For promising candidates For promising candidates For promising candidates

Click to download full resolution via product page

Caption: Workflow for Anticancer Drug Discovery with 5-Bromoquinolin-8-amine Derivatives.

2.1.2. Reported Anticancer Activities of Related Compounds

While data specifically on 5-Bromoquinolin-8-amine is emerging, studies on closely related 8-

hydroxy- and 8-methoxy-bromoquinoline derivatives have shown significant antiproliferative

activity against a range of cancer cell lines.
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Compound Cancer Cell Line IC₅₀ (µg/mL) Reference

5,7-Dibromo-8-

hydroxyquinoline
A549 (Lung) 5.8 [7]

5,7-Dibromo-8-

hydroxyquinoline
HT29 (Colon) 5.4 [7]

5,7-Dibromo-8-

hydroxyquinoline
MCF7 (Breast) 16.5 [7]

5,7-Dibromo-8-

hydroxyquinoline
HeLa (Cervical) 18.7 [7]

5,7-Dicyano-8-

hydroxyquinoline
C6 (Glioblastoma) 6.7 [6]

5,7-Dicyano-8-

hydroxyquinoline
HeLa (Cervical) 10.3 [6]

Antimicrobial and Antifungal Applications
The quinoline scaffold is also a cornerstone in the development of antimicrobial and antifungal

agents. Derivatives of 5-amino-7-bromoquinolin-8-ol have demonstrated potent activity against

both bacteria and fungi.[1]

2.2.1. Experimental Protocol: Synthesis of 5-Amino-7-bromoquinolin-8-yl Sulfonate Derivatives

This protocol is adapted from the work of Krishna et al.[1] and demonstrates a potential

synthetic route for derivatizing a related scaffold.

Starting Material: 5-amino-7-bromoquinolin-8-ol.

Reaction: To a solution of 5-amino-7-bromoquinolin-8-ol (1 mmol) and triethylamine (2 mmol)

in dry tetrahydrofuran (THF) at 0°C, a solution of the desired sulfonyl chloride (1 mmol) in dry

THF is added dropwise.

Reaction Time and Temperature: The reaction mixture is stirred for 6 hours at room

temperature.
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Work-up: The solvent is evaporated under reduced pressure.

Purification: The resulting residue is purified by washing with n-hexane and diethyl ether to

yield the pure sulfonate derivative.

2.2.2. Reported Antimicrobial Activities

Derivative of 5-
amino-7-
bromoquinolin
-8-ol

Bacterial
Strain

Antifungal
Strain

Activity Reference

Biphenyl-4-

sulfonate

Staphylococcus

aureus, Bacillus

megaterium

Aspergillus niger,

Penicillium

spinulosum

Potent [1]

2-hydroxy-5-

nitrobenzenesulf

onate

Klebsiella

pneumoniae,

Pseudomonas

aeruginosa

Aspergillus niger,

Penicillium

spinulosum

Potent [1]

Potential Research Area 2: Coordination Chemistry
and Materials Science
The 8-aminoquinoline moiety is a classic bidentate ligand, capable of forming stable complexes

with a wide range of metal ions.[3][4] The resulting metalloquinolates often exhibit unique

photophysical properties and enhanced biological activities compared to the free ligand.

Synthesis of Novel Metal Complexes
The synthesis of metal complexes with 5-Bromoquinolin-8-amine can be achieved through

straightforward reaction with various metal salts. The general approach involves the reaction of

the ligand with a metal(II) or metal(III) salt in a suitable solvent, often with the addition of a base

to facilitate deprotonation of the amino group.
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Complex Synthesis

Characterization

5-Bromoquinolin-8-amine

Reaction at RT or Reflux

Metal Salt (e.g., CuCl₂, Zn(OAc)₂, FeCl₃) Solvent (e.g., Ethanol, Methanol) Base (optional, e.g., NaOH, Et₃N)

Isolation and Purification of Metal Complex

Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Structural Elucidation (X-ray Crystallography) Thermal Analysis (TGA/DSC)

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of 5-Bromoquinolin-8-amine
metal complexes.

Potential Applications of Metal Complexes
Catalysis: Transition metal complexes of 8-aminoquinoline derivatives can act as catalysts in

various organic transformations. The electronic properties of the ligand can be tuned by

modifying the substituents on the quinoline ring, thereby influencing the catalytic activity of

the metal center.

Luminescent Materials: 8-Hydroxyquinoline metal complexes, particularly with Al(III) and

Zn(II), are well-known for their electroluminescent properties and are used in organic light-

emitting diodes (OLEDs).[8][9] 5-Bromoquinolin-8-amine complexes could be explored for

similar applications, with the bromine atom providing a site for further functionalization to

fine-tune the emission color and quantum yield.
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Enhanced Biological Activity: Chelation of a biologically active ligand to a metal ion can lead

to a synergistic enhancement of its therapeutic effect. The resulting complex may have

improved cell permeability and the ability to interact with different biological targets.

Potential Research Area 3: A Versatile Building
Block in Organic Synthesis
The presence of both an amino group and a bromo group on the 5-Bromoquinolin-8-amine
scaffold allows for a wide range of synthetic transformations, making it a valuable building block

for the construction of complex molecular architectures.

Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling

reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon

bond by coupling the bromoquinoline with an organoboron reagent.[10][11] This is a powerful

method for introducing aryl, heteroaryl, or alkyl substituents at the 5-position.

General Reaction Scheme: 5-Bromoquinolin-8-amine + R-B(OH)₂ --[Pd catalyst, Base]-->

5-R-quinolin-8-amine

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen

bond by coupling the bromoquinoline with an amine.[12][13][14] This is an efficient way to

introduce a variety of amino substituents at the 5-position, further expanding the chemical

space for biological screening.

General Reaction Scheme: 5-Bromoquinolin-8-amine + R₂NH --[Pd catalyst, Base]--> 5-

(R₂N)-quinolin-8-amine

Functionalization of the Amino Group
The 8-amino group can be readily functionalized through various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, a common

pharmacophore in many drugs.[1]

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent to form secondary or tertiary amines.

C-Br Bond Functionalization N-H Bond Functionalization

5-Bromoquinolin-8-amine

Suzuki Coupling
(C-C bond formation)

Buchwald-Hartwig Amination
(C-N bond formation)

Heck Reaction
(C-C bond formation)

Sonogashira Coupling
(C-C bond formation)

Acylation
(Amide formation)

Sulfonylation
(Sulfonamide formation)

Alkylation
(Secondary/Tertiary amine formation)

Click to download full resolution via product page

Caption: Synthetic versatility of 5-Bromoquinolin-8-amine.

Conclusion and Future Outlook
5-Bromoquinolin-8-amine is a molecule poised for significant scientific exploration. Its

synthetic accessibility and the presence of two distinct and reactive functional groups provide a

robust platform for the development of novel compounds with diverse applications. In medicinal

chemistry, the scaffold holds immense potential for the discovery of new anticancer,

antimicrobial, and antifungal agents. In the realm of coordination chemistry, it offers the

opportunity to create functional metal complexes for catalysis and materials science.

Furthermore, its utility as a versatile building block in organic synthesis opens doors to the

creation of complex and previously inaccessible molecular architectures. It is our hope that this

technical guide will serve as a catalyst for further research into the rich and varied chemistry of

5-Bromoquinolin-8-amine, ultimately leading to new discoveries and innovations across

multiple scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.tandfonline.com/doi/pdf/10.1080/10426507.2018.1488714
https://www.benchchem.com/product/b075139
https://www.scirp.org/journal/paperinformation?paperid=106439
https://www.scirp.org/journal/paperinformation?paperid=106439
https://www.researchgate.net/publication/256868742_Synthesis_and_characterization_of_5-substituted_8-hydroxyquinoline_derivatives_and_their_metal_complexes
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromoquinolin-8-amine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromoquinolin-8-amine
https://www.rsc.org/suppdata/c5/cc/c5cc06095h/c5cc06095h1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://www.researchgate.net/publication/230718869_Synthesis_of_5-alkoxymethyl-_and_5-aminomethyl-substituted_8-hydroxyquinoline_derivatives_and_their_luminescent_AlIII_complexes_for_OLED_applications
https://www.researchgate.net/publication/325898023_Electroluminescent_materials_Metal_complexes_of_8-hydroxyquinoline_-_A_review
https://en.wikipedia.org/wiki/Suzuki_reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://reagents.acsgcipr.org/reagent-guides/buchwald-hartwig-amination/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.benchchem.com/product/b1269898#potential-research-areas-for-5-bromoquinolin-8-amine
https://www.benchchem.com/product/b1269898#potential-research-areas-for-5-bromoquinolin-8-amine
https://www.benchchem.com/product/b1269898#potential-research-areas-for-5-bromoquinolin-8-amine
https://www.benchchem.com/product/b1269898#potential-research-areas-for-5-bromoquinolin-8-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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